4-(Hydroxymethyl)-2-isopropylthiazole

Description

BenchChem offers high-quality 4-(Hydroxymethyl)-2-isopropylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxymethyl)-2-isopropylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-propan-2-yl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-5(2)7-8-6(3-9)4-10-7/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSAHDPLRNPPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441331 | |

| Record name | 4-(Hydroxymethyl)-2-isopropylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133047-45-7 | |

| Record name | 4-(Hydroxymethyl)-2-isopropylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of 4-(Hydroxymethyl)-2-isopropylthiazole as a Pivotal Building Block in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of 4-(hydroxymethyl)-2-isopropylthiazole, a heterocyclic building block of significant interest in medicinal chemistry. The document delves into its synthesis, chemical properties, and, most notably, its critical role in the construction of complex pharmaceutical agents. We will dissect two distinct and industrially relevant synthetic pathways to this key intermediate, providing detailed experimental protocols and elucidating the chemical principles that underpin these methodologies. Furthermore, this guide will explore the reactivity of the hydroxymethyl functional group, showcasing its utility in the elaboration of the thiazole core into advanced pharmaceutical intermediates. The primary focus will be on its well-established application in the synthesis of the antiretroviral drug Ritonavir, with a discussion on the strategic importance of this building block in the overall synthetic route. This guide aims to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic routes for novel therapeutic agents.

Introduction: The Thiazole Moiety in Medicinal Chemistry and the Significance of 4-(Hydroxymethyl)-2-isopropylthiazole

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceutical agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of molecules with diverse biological activities. The strategic functionalization of the thiazole core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

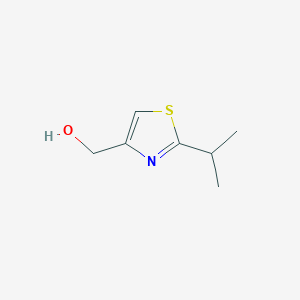

4-(Hydroxymethyl)-2-isopropylthiazole (Figure 1) has emerged as a particularly valuable building block due to the presence of three key features: the stable 2-isopropylthiazole core, a reactive hydroxymethyl group at the 4-position, and its role as a precursor to a crucial intermediate in the synthesis of the HIV protease inhibitor, Ritonavir.[2][3] The hydroxymethyl group serves as a versatile handle for further chemical transformations, enabling the connection of the thiazole moiety to other parts of a target molecule.

Figure 1: Structure of 4-(Hydroxymethyl)-2-isopropylthiazole

Caption: Chemical structure and properties of 4-(Hydroxymethyl)-2-isopropylthiazole.

This guide will provide a detailed examination of the synthesis and application of this important building block, offering practical insights for its utilization in drug discovery and development programs.

Synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole: A Tale of Two Pathways

Two primary synthetic routes to 4-(hydroxymethyl)-2-isopropylthiazole have been reported, each with its own set of advantages and considerations. Both pathways culminate in the formation of the target molecule through a variation of the classic Hantzsch thiazole synthesis.

Pathway 1: From 2,2-Dimethyl-4-methylene-1,3-dioxane

This pathway, outlined in Chinese patent CN104557763A, offers a novel and efficient route that avoids the use of highly toxic starting materials.[3] The key steps are the halogenation of a protected acetone equivalent followed by a condensation reaction with 2-methylpropanethioamide (thioisobutyramide).

A reliable method for the synthesis of 2-methylpropanethioamide is crucial for this pathway. It can be prepared from isobutyramide by reaction with Lawesson's reagent or phosphorus pentasulfide. A detailed protocol is as follows:

Experimental Protocol: Synthesis of 2-Methylpropanethioamide

| Parameter | Value | Reference |

| Reactant 1 | Isobutyramide | [4] |

| Reactant 2 | Phosphorus Pentasulfide (P₄S₁₀) | [4] |

| Solvent | Tetrahydrofuran (THF) | [4] |

| Temperature | Reflux | [4] |

| Reaction Time | 4-6 hours (monitored by TLC) | [4] |

| Work-up | Quenching with saturated NaHCO₃ solution, extraction with ethyl acetate, drying over Na₂SO₄, and concentration under reduced pressure. | [4] |

| Purification | Column chromatography on silica gel (Hexane:Ethyl Acetate gradient). | [4] |

| Expected Yield | 70-85% | [4] |

Causality Behind Experimental Choices:

-

Phosphorus Pentasulfide: This is a robust and commonly used reagent for the thionation of amides. It efficiently replaces the carbonyl oxygen with a sulfur atom.

-

THF as Solvent: THF is a good solvent for both the starting amide and the thionating reagent, and its reflux temperature provides sufficient energy for the reaction to proceed at a reasonable rate.

-

Aqueous Work-up: The use of sodium bicarbonate solution is to neutralize any acidic byproducts from the reaction.

The core of this pathway is the condensation of 2-methylpropanethioamide with an in-situ generated α-haloketone equivalent derived from 2,2-dimethyl-4-methylene-1,3-dioxane.

Experimental Protocol: Synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole (Pathway 1)

| Parameter | Value | Reference |

| Reactant 1 | 2,2-Dimethyl-4-methylene-1,3-dioxane | [3] |

| Reactant 2 | N-Chlorosuccinimide (NCS) | [3] |

| Reactant 3 | 2-Methylpropanethioamide | [3] |

| Solvent | Acetone | [3] |

| Temperature | 20-30 °C for chlorination, then reflux | [3] |

| Reaction Time | 3 hours for chlorination, 3 hours for condensation | [3] |

| Work-up | Addition of water, extraction with an organic solvent (e.g., ethyl acetate), drying, and concentration. | [3] |

| Purification | Column chromatography. | [3] |

Causality Behind Experimental Choices:

-

2,2-Dimethyl-4-methylene-1,3-dioxane: This serves as a masked form of 1,3-dihydroxyacetone. Its reaction with NCS generates a reactive α-chloro intermediate.

-

N-Chlorosuccinimide (NCS): NCS is a mild and selective chlorinating agent, which is safer and easier to handle than chlorine gas.

-

One-Pot Procedure: The in-situ generation of the α-chloro intermediate and its immediate reaction with the thioamide in a one-pot process is efficient and avoids the isolation of a potentially unstable intermediate.

Logical Workflow for Pathway 1

Caption: Synthetic route to 4-(Hydroxymethyl)-2-isopropylthiazole via the dioxane intermediate.

Pathway 2: From Isobutyric Acid and 1,3-Dihydroxyacetone

This alternative route, described in Chinese patent CN107445916A, starts from more readily available and economical starting materials.[2] It involves the initial preparation of 2-methylpropanethioamide from isobutyric acid, followed by a cyclization reaction.

This pathway employs a multi-step sequence to generate the required thioamide.

Experimental Protocol: Synthesis of 2-Methylpropanethioamide (from Isobutyric Acid)

| Step | Reactants | Reagents/Solvents | Conditions | Intermediate | Reference |

| 1 | Isobutyric Acid | Thionyl Chloride, Dichloromethane | 0-35 °C | Isobutyryl Chloride | [2] |

| 2 | Isobutyryl Chloride | Ammonium Sulfide, Aqueous Ammonia | - | 2-Methylpropanethioamide | [2] |

Causality Behind Experimental Choices:

-

Thionyl Chloride: A standard reagent for the conversion of carboxylic acids to acid chlorides, which are more reactive towards nucleophiles.

-

Ammonium Sulfide/Aqueous Ammonia: This combination provides the sulfur and nitrogen atoms necessary for the formation of the thioamide in a one-pot amination and thionation process.

The thioamide is then condensed with 1,3-dihydroxyacetone to form the target hydroxymethylthiazole.

Experimental Protocol: Synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole (Pathway 2)

| Parameter | Value | Reference |

| Reactant 1 | 2-Methylpropanethioamide | [2] |

| Reactant 2 | 1,3-Dihydroxyacetone | [2] |

| Catalyst | Concentrated Sulfuric Acid | [2] |

| Solvent | Acetone | [2] |

| Temperature | 70-75 °C | [2] |

| Work-up | Neutralization, extraction, and concentration. | [2] |

| Purification | Column chromatography. | [2] |

Causality Behind Experimental Choices:

-

1,3-Dihydroxyacetone: A direct and readily available C3 building block for the formation of the 4-hydroxymethylthiazole core.

-

Concentrated Sulfuric Acid: Acts as a catalyst to promote the condensation and subsequent dehydration to form the aromatic thiazole ring.

Logical Workflow for Pathway 2

Caption: Synthetic route starting from isobutyric acid and 1,3-dihydroxyacetone.

Reactivity and Application in Pharmaceutical Synthesis: The Gateway to Ritonavir

The primary and most significant application of 4-(hydroxymethyl)-2-isopropylthiazole is as a key intermediate in the synthesis of Ritonavir, a potent HIV protease inhibitor.[3] The hydroxymethyl group at the 4-position is the key functional handle that allows for the elaboration of the thiazole moiety and its incorporation into the final drug structure.

Conversion to 2-isopropyl-4-(chloromethyl)thiazole

The first step in the synthetic sequence is the activation of the hydroxyl group by converting it into a more reactive leaving group, typically a chloride.

Experimental Protocol: Synthesis of 2-isopropyl-4-(chloromethyl)thiazole

| Parameter | Value | Reference |

| Reactant 1 | 4-(Hydroxymethyl)-2-isopropylthiazole | [3] |

| Reactant 2 | Thionyl Chloride (SOCl₂) | [3] |

| Solvent | Dichloromethane (DCM) | [3] |

| Temperature | 0 °C to room temperature | [3] |

| Reaction Time | Stirred overnight | [3] |

| Work-up | Quenching with water, extraction with DCM, drying, and concentration. | [3] |

Causality Behind Experimental Choices:

-

Thionyl Chloride: A common and effective reagent for converting primary alcohols to alkyl chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which simplifies the work-up.

-

DCM as Solvent: DCM is an inert solvent that is suitable for this type of reaction and facilitates easy work-up.

Nucleophilic Substitution with Methylamine

The resulting chloromethyl derivative is a reactive electrophile that readily undergoes nucleophilic substitution with methylamine to introduce the required N-methylaminomethyl side chain.

Experimental Protocol: Synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole

| Parameter | Value | Reference |

| Reactant 1 | 2-isopropyl-4-(chloromethyl)thiazole | [3] |

| Reactant 2 | 40% Aqueous Methylamine solution | [3] |

| Temperature | 50-60 °C | [3] |

| Reaction Time | Stirred overnight | [3] |

| Work-up | Extraction with DCM and isopropanol, drying, and concentration. | [3] |

| Purification | Column chromatography. | [3] |

| Expected Yield | ~70% | [3] |

Causality Behind Experimental Choices:

-

Aqueous Methylamine: A readily available and convenient source of the methylamine nucleophile.

-

Elevated Temperature: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction.

Overall Synthetic Application Workflow

Caption: The role of 4-(Hydroxymethyl)-2-isopropylthiazole in the synthesis of a key Ritonavir intermediate.

Broader Applications and Future Perspectives

While the synthesis of Ritonavir and its analogues remains the predominant application of 4-(hydroxymethyl)-2-isopropylthiazole, the inherent reactivity of this building block suggests potential for its use in the synthesis of other biologically active molecules. The thiazole core is a well-established pharmacophore, and the hydroxymethyl group allows for the introduction of a wide variety of side chains and linkers through standard chemical transformations such as etherification, esterification, and oxidation to the corresponding aldehyde or carboxylic acid.

Future research in this area could explore the use of 4-(hydroxymethyl)-2-isopropylthiazole in the generation of compound libraries for high-throughput screening against various biological targets. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the discovery of novel therapeutic agents.

Conclusion

4-(Hydroxymethyl)-2-isopropylthiazole is a strategically important building block in modern pharmaceutical synthesis. Its efficient preparation through multiple synthetic pathways, coupled with the versatile reactivity of its hydroxymethyl group, has solidified its role as a key intermediate in the industrial-scale production of the antiretroviral drug Ritonavir. This technical guide has provided a detailed overview of its synthesis and primary application, offering valuable insights and practical protocols for medicinal chemists and drug development professionals. The continued exploration of the reactivity of this and related thiazole derivatives holds promise for the discovery of new and improved therapeutic agents.

References

- CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.

- CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.

- How can 2-ISOPROPYL-4-Methyl Thiazole be synthesized? - FAQ - Guidechem.

- 2-Isopropyl-4-[(N-methylamino)methyl]thiazole dihydrochloride - Chem-Impex.

- 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem.

- Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents - PubMed.

- Chemistry and Applications of Functionalized 2,4‐Thiazolidinediones | Request PDF - ResearchG

- 2-Isopropyl-4-(methylaminomethyl)thiazole | 154212-60-9 - ChemicalBook.

- 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | C8H14N2S | CID 10749687 - PubChem.

- Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes | Request PDF - ResearchG

- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - MDPI.

- Hantzsch Thiazole Synthesis - Chem Help Asap.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- The Hantzsch Thiazole Synthesis.

- 2,2-Bis(methylthio)propane synthesis - ChemicalBook.

- Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Deriv

- Thiazole synthesis - Organic Chemistry Portal.

- Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole" - Benchchem.

- Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations - ResearchG

- Working with Hazardous Chemicals - Organic Syntheses.

- JP2013155149A - Method for producing 2,2-dimethylpropane thioamide - Google P

- An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)

- 4-Hydroxy-2,5-dihydrothiazole derivatives as a new class of small-molecule antibiotics for MRSA: AI-integrated design, chemical synthesis and biological evaluation | Request PDF - ResearchG

- Reaction of 4,4-Dimethyl-1,3-dioxane with Dinitriles - ResearchG

- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar.

- Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine - Benchchem.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI.

- Thioamide synthesis by thion

- CAS 13515-65-6 | 2-Methylpropanethioamide - Synblock.

- The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD).

- An In-depth Technical Guide to 2-Methyl-1,4-dioxane - Benchchem.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]

- 3. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 4. Thioamide synthesis by thionation [organic-chemistry.org]

An In-depth Technical Guide to 4-(Hydroxymethyl)-2-isopropylthiazole (CAS 133047-45-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(hydroxymethyl)-2-isopropylthiazole, a key heterocyclic building block in contemporary medicinal chemistry. We will delve into its fundamental properties, explore its synthesis, and illuminate its critical role in the production of significant therapeutic agents. This document is intended to serve as a technical resource, offering practical insights for its application in research and development.

Core Molecular Identity and Physicochemical Properties

4-(Hydroxymethyl)-2-isopropylthiazole is a substituted thiazole derivative. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 133047-45-7 | Sigma-Aldrich |

| Molecular Formula | C₇H₁₁NOS | Sigma-Aldrich |

| Molecular Weight | 157.23 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| SMILES | CC(C)c1ncc(s1)CO | Sigma-Aldrich |

| InChI Key | DRSAHDPLRNPPMJ-UHFFFAOYSA-N | Sigma-Aldrich |

The Synthetic Keystone: Role in Ritonavir Synthesis

The primary significance of 4-(hydroxymethyl)-2-isopropylthiazole in the pharmaceutical landscape lies in its role as a crucial intermediate in the synthesis of Ritonavir .[2][3] Ritonavir is an antiretroviral medication from the protease inhibitor class, used in the treatment of HIV/AIDS.[3]

The synthesis of Ritonavir involves the coupling of various fragments, and 4-(hydroxymethyl)-2-isopropylthiazole serves as a precursor to the 2-isopropyl-4-(methylaminomethyl)thiazole side chain.[2] This transformation is a critical step in building the final complex architecture of the Ritonavir molecule.

Synthesis and Chemical Reactivity

While specific, detailed industrial synthesis protocols for 4-(hydroxymethyl)-2-isopropylthiazole are often proprietary, its structure lends itself to established methods of thiazole synthesis. The most prominent and versatile of these is the Hantzsch Thiazole Synthesis .[4][5]

The Hantzsch Thiazole Synthesis: A General Overview

The Hantzsch synthesis is a classic and widely employed method for the preparation of thiazole derivatives.[6] It involves the reaction of an α-haloketone with a thioamide.[4] The reaction proceeds through a sequence of nucleophilic substitution, cyclization, and dehydration steps to form the aromatic thiazole ring.[5]

Proposed Synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole

Based on the Hantzsch synthesis, a plausible laboratory-scale preparation of 4-(hydroxymethyl)-2-isopropylthiazole would involve the reaction of isobutyramide (after conversion to its thioamide) with a suitable 3-halo-1-hydroxypropan-2-one derivative.

Experimental Protocol (Hypothetical)

-

Step 1: Thioamide Formation: Isobutyramide is converted to isobutyrothioamide. This can be achieved by reacting isobutyramide with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

-

Step 2: Hantzsch Cyclization: The resulting isobutyrothioamide is then reacted with a 3-halo-1,2-dihydroxypropane derivative, followed by oxidation of the diol to a ketone, or directly with a protected 1-halo-3-hydroxyacetone. The reaction is typically carried out in a suitable solvent like ethanol or methanol and may be heated to drive the reaction to completion.

-

Step 3: Work-up and Purification: Following the reaction, the mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield pure 4-(hydroxymethyl)-2-isopropylthiazole.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the isopropyl group (a doublet and a septet), the methylene protons of the hydroxymethyl group (a singlet or doublet depending on coupling to the hydroxyl proton), the hydroxyl proton itself (a broad singlet), and the aromatic proton on the thiazole ring.

-

¹³C NMR would display distinct resonances for the carbons of the isopropyl group, the methylene carbon, and the three carbons of the thiazole ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H, C=N, and C=C stretching and bending vibrations of the thiazole ring and the alkyl substituent would also be present.[7][8]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 157.

Safety and Handling

According to the safety data provided by suppliers, 4-(hydroxymethyl)-2-isopropylthiazole is classified as having acute oral toxicity. [Sigma-Aldrich Safety Data] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Broader Context and Future Perspectives

The thiazole moiety is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1] The presence of the hydroxymethyl group on 4-(hydroxymethyl)-2-isopropylthiazole provides a reactive handle for further chemical modifications. This allows for its incorporation into larger, more complex molecules, making it a valuable building block for the synthesis of novel therapeutic agents.

The proven utility of this compound in the synthesis of Ritonavir underscores its importance. As drug discovery continues to explore the chemical space of heterocyclic compounds, it is plausible that 4-(hydroxymethyl)-2-isopropylthiazole and its derivatives will find applications in the development of new pharmaceuticals targeting a variety of diseases.

References

- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.

- Hantzsch Thiazole Synthesis - Laboratory Experiment. (2020, November 5). YouTube.

- Ritonavir. (n.d.). In Wikipedia. Retrieved January 27, 2026.

- Ritonavir Synthesis. (n.d.). ChemicalBook.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- The Hantzsch Thiazole Synthesis Under Acidic Conditions: Change of Regioselectivity. (1998). Journal of the Chemical Society, Perkin Transactions 1, 229-234.

- Thiazoles Synthesis. (2019, January 19). YouTube.

- 2-Isopropyl-4-methylthiazole. (n.d.). PubChem.

- Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. (2015).

- 2-isopropyl-4-(Methylaminomethyl)thiazole. (n.d.). Biosynth.

- 2-isopropyl-4-(Methylaminomethyl)thiazole hydrochloride preparation methods. (2017).

- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.

- Hantzsch Pyridine Synthesis. (n.d.). In Wikipedia. Retrieved January 27, 2026.

- 1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. (n.d.).

- 5-(2-Hydroxyethyl)-4-methylthiazole(137-00-8) 1H NMR. (n.d.). ChemicalBook.

- Thiazole(288-47-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-Isopropyl-4-methyl thiazole(15679-13-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2021). Molecules, 26(11), 3321.

- Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). Molecules, 24(3), 593.

- Table of Characteristic IR Absorptions. (n.d.).

- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.).

- The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. (n.d.).

- Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir. (2006).

Sources

- 1. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 2. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 3. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure Elucidation of 4-(Hydroxymethyl)-2-isopropylthiazole

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Unambiguous Structural Verification

In the realm of chemical and pharmaceutical sciences, the precise structural characterization of a molecule is the bedrock upon which all subsequent research and development are built. This guide provides a comprehensive, technically-grounded framework for the structure elucidation of 4-(Hydroxymethyl)-2-isopropylthiazole, a substituted thiazole of significant interest. The thiazole moiety is a well-established pharmacophore, and its derivatives are integral to a wide array of bioactive compounds.[1][2] This document eschews a simplistic, linear recitation of methods. Instead, it offers an integrated, multi-modal analytical strategy, emphasizing the causal relationships between experimental choices and the resultant data, thereby creating a self-validating and authoritative structural proof.

Part 1: The Strategic Analytical Workflow

The definitive elucidation of a molecular structure is a puzzle solved not by a single master key, but by the synergistic interplay of multiple analytical techniques.[3][4][5][6] For 4-(Hydroxymethyl)-2-isopropylthiazole, our investigation will be anchored by three pillars of spectroscopic analysis: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides a unique and complementary dataset, which, when interwoven, reveals the molecule's complete structural identity.

Caption: A flowchart illustrating the synergistic approach to structure elucidation.

Part 2: Foundational Analysis - Mass Spectrometry

Expertise & Experience: The Rationale for High-Resolution Mass Spectrometry

The initial and most fundamental question in any structural analysis is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool to answer this. For a molecule like 4-(Hydroxymethyl)-2-isopropylthiazole, which possesses heteroatoms and is amenable to ionization, Electrospray Ionization (ESI) is the preferred technique. Its "soft" ionization mechanism minimizes fragmentation, ensuring the prominent observation of the protonated molecular ion, [M+H]⁺.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) with an ESI source is employed.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the spectrum is acquired in positive ion mode.

-

Data Interpretation: The accurate mass of the [M+H]⁺ ion is determined, and this value is used to calculate the elemental composition.

Trustworthiness Through Data: Expected Results

| Parameter | Expected Value | Source |

| Molecular Formula | C₇H₁₁NOS | [7][8] |

| Molecular Weight | 157.23 g/mol | [7][8] |

| Exact Mass | 157.056 Da | [7] |

| [M+H]⁺ | 158.064 Da | Calculated |

The high mass accuracy of HRMS provides a high degree of confidence in the assigned molecular formula, which is a critical first step in the elucidation process.

Part 3: Functional Group Identification - Infrared Spectroscopy

Expertise & Experience: Probing Molecular Vibrations

While MS provides the elemental composition, it offers no insight into the arrangement of atoms. Infrared (IR) spectroscopy bridges this gap by identifying the functional groups present in the molecule.[6][9] For 4-(Hydroxymethyl)-2-isopropylthiazole, we anticipate characteristic vibrational modes for the hydroxyl group and the thiazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the 4000-400 cm⁻¹ range.

-

Data Interpretation: The absorption bands are correlated with specific functional group vibrations.

Self-Validating Data: Expected IR Absorptions

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (Alcohol) | 3200-3600 (broad) | Stretching |

| C-H (sp³) | 2850-3000 | Stretching |

| C=N (Thiazole) | ~1500-1650 | Stretching |

| C-S (Thiazole) | ~600-800 | Stretching |

The presence of a broad absorption in the O-H stretching region and characteristic peaks for the thiazole ring would provide strong corroborating evidence for the proposed structure.

Part 4: The Definitive Map - Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The Power of NMR in Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[10] Through ¹H and ¹³C NMR, we can construct a detailed map of the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Interpretation: Chemical shifts, integration, and coupling patterns are analyzed to deduce the molecular structure.

Authoritative Grounding: Predicted NMR Data

| Protons | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (isopropyl) | ~1.3 | Doublet | 6H |

| CH (isopropyl) | ~3.2 | Septet | 1H |

| CH₂ (hydroxymethyl) | ~4.7 | Singlet | 2H |

| OH (hydroxyl) | Variable (broad) | Singlet | 1H |

| CH (thiazole) | ~7.0 | Singlet | 1H |

| Carbons | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (isopropyl) | ~23 |

| CH (isopropyl) | ~33 |

| CH₂ (hydroxymethyl) | ~58 |

| C5 (thiazole) | ~115 |

| C4 (thiazole) | ~150 |

| C2 (thiazole) | ~175 |

The specific chemical shifts and coupling patterns of the isopropyl group (a doublet and a septet) and the presence of the hydroxymethyl and thiazole proton signals provide unambiguous evidence for the connectivity of the molecule.

Caption: A diagram showing the correlation of NMR data to the final structure.

Conclusion: A Triangulated and Verified Structure

The structure of 4-(Hydroxymethyl)-2-isopropylthiazole is unequivocally established through the systematic and synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a layer of evidence that is validated by the others, culminating in a high-confidence structural assignment. This rigorous approach is indispensable for ensuring the quality, safety, and efficacy of any chemical entity intended for further development.

References

-

PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

MOLBASE. (n.d.). 5-(hydroxymethyl)-4-isopropyl-thiazole. Retrieved January 27, 2026, from [Link]

- Herzon, S. B. (2022). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. Accounts of Chemical Research, 55(15), 2135–2148.

-

Yeast Metabolome Database. (n.d.). 2-Isopropyl-4-methylthiazole (YMDB01496). Retrieved January 27, 2026, from [Link]

- Sun, L., et al. (2014). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Molecules, 19(6), 7513-7522.

-

ResearchGate. (n.d.). Synthesis of 2,4-disubstituted thiazoles. Retrieved January 27, 2026, from [Link]

- Caprioli, R. M., & Smith, M. P. (1986). Mass spectrometry of 2-substituted-4-arylthiazoles. II. Journal of Heterocyclic Chemistry, 23(4), 1179-1182.

- Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.

- American Chemical Society. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry.

-

Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved January 27, 2026, from [Link]

- National Center for Biotechnology Information. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Bioorganic & Medicinal Chemistry Letters, 29(24), 126749.

- Google Patents. (n.d.). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.

- MDPI. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(11), 3186.

-

ResearchGate. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Double-bond regions of 13 C-NMR spectra of isopropyl alcohol extracts of unlabeled nonmycorrhizal (NM) root tissue (A). Retrieved January 27, 2026, from [Link]

- AIP Publishing. (2020). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. AIP Conference Proceedings, 2220(1), 020059.

-

Veeprho. (2026, January 19). Structural Elucidation In Pharmaceuticals: Definition, Key Steps, Case Study & 11 FAQs. Retrieved January 27, 2026, from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved January 27, 2026, from [Link]

- American Chemical Society. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. The Journal of Physical Chemistry B, 127(47), 10129–10141.

-

Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). shows NMR spectral data (δ, ppm). Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaguru.co [pharmaguru.co]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. m.molbase.com [m.molbase.com]

- 8. 4-(Hydroxymethyl)-2-isopropylthiazole 133047-45-7 [sigmaaldrich.com]

- 9. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Preliminary Biological Screening of Isopropylthiazole Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive overview of the preliminary biological screening of novel isopropylthiazole derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. This document offers a strategic approach to evaluating the therapeutic potential of this important class of heterocyclic compounds, moving beyond a simple recitation of protocols to explain the underlying scientific rationale for each experimental choice.

Introduction: The Therapeutic Promise of Isopropylthiazole Scaffolds

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding allow for potent and selective interactions with a variety of biological targets.[2] The incorporation of an isopropyl group can further enhance lipophilicity and modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[3] Isopropylthiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making them a fertile ground for the discovery of new therapeutic agents.[3][4][5]

This technical guide will detail the essential preliminary in vitro screening assays to efficiently and effectively assess the potential of newly synthesized isopropylthiazole derivatives. We will explore the core principles, provide detailed, field-proven protocols, and discuss the interpretation of the resulting data.

Section 1: Anticancer Activity Screening

The antiproliferative potential of novel compounds is a cornerstone of modern cancer research. Thiazole-containing compounds have shown significant promise in this area, with some derivatives exhibiting potent activity against various cancer cell lines.[6][7] The initial screening for anticancer activity is typically performed using a cell viability assay, with the MTT assay being a robust and widely adopted method.

Scientific Rationale: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of an insoluble purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8] This allows for the quantification of the cytotoxic or cytostatic effects of a test compound.

Experimental Workflow: Anticancer Screening

Caption: Workflow for anticancer screening using the MTT assay.

Detailed Protocol: MTT Assay

-

Cell Seeding:

-

Harvest exponentially growing cancer cells (e.g., MCF-7, HepG2, A549) and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the isopropylthiazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Interpretation

| IC₅₀ Value | Interpretation |

| < 10 µM | Potent Activity |

| 10 - 50 µM | Moderate Activity |

| > 50 µM | Low or No Activity |

A lower IC₅₀ value indicates greater potency. Compounds with IC₅₀ values in the low micromolar or nanomolar range are considered promising candidates for further investigation.

Section 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Thiazole derivatives have been shown to possess significant antibacterial and antifungal properties.[4][10] A common and effective method for preliminary antimicrobial screening is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound.

Scientific Rationale: Broth Microdilution Assay

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11] The assay is performed in a 96-well microtiter plate, where a standardized inoculum of the microorganism is exposed to serial dilutions of the test compound.[12] The MIC is determined by visual inspection of turbidity after a defined incubation period.[11]

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for antimicrobial screening using the broth microdilution assay.

Detailed Protocol: Broth Microdilution Assay

For Antibacterial Screening:

-

Inoculum Preparation:

-

From a fresh culture, pick 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Plate Preparation:

-

Add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.

-

Add 50 µL of the isopropylthiazole derivative stock solution (at twice the highest desired final concentration) to the first well of each row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the last 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well.

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

For Antifungal Screening:

The protocol is similar to the antibacterial assay, with the following modifications:

-

Medium: Use RPMI-1640 medium.

-

Inoculum: Prepare a fungal suspension (e.g., Candida albicans, Aspergillus niger) and adjust the concentration to 0.5-2.5 x 10³ cells/mL.[2]

-

Incubation: Incubate at 35°C for 24-48 hours.[13]

Data Interpretation

| MIC Value (µg/mL) | Interpretation |

| ≤ 8 | Susceptible (Potent) |

| 16 - 32 | Intermediate |

| ≥ 64 | Resistant (Low or No Activity) |

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Lower MIC values indicate higher antimicrobial activity.

Section 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have been reported to possess anti-inflammatory properties.[8] A preliminary assessment of anti-inflammatory potential can be achieved through in vitro assays that measure the inhibition of key inflammatory mediators or enzymes. A common and straightforward initial screen is the DPPH radical scavenging assay, which provides an indication of antioxidant activity, a property often linked to anti-inflammatory effects.

Scientific Rationale: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the antioxidant capacity of a compound.[3] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[14] The degree of discoloration is proportional to the scavenging activity of the compound.

Experimental Workflow: Antioxidant (Anti-inflammatory) Screening

Caption: Workflow for antioxidant screening using the DPPH assay.

Detailed Protocol: DPPH Assay

-

Reagent Preparation:

-

Prepare a stock solution of the isopropylthiazole derivative in methanol or another suitable solvent.

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the test compound.

-

Add 100 µL of the DPPH solution to each well.

-

Include a blank (methanol only) and a positive control (a known antioxidant like ascorbic acid or Trolox).

-

Incubate the plate in the dark at room temperature for 30 minutes.[3]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

-

Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value.

-

Data Interpretation

| IC₅₀ Value (µg/mL) | Interpretation |

| < 50 | Strong Antioxidant Activity |

| 50 - 100 | Moderate Antioxidant Activity |

| > 100 | Weak or No Antioxidant Activity |

A lower IC₅₀ value indicates a higher antioxidant potential, suggesting a possible anti-inflammatory effect that warrants further investigation using more specific cell-based assays (e.g., measuring inhibition of nitric oxide production in LPS-stimulated macrophages).

Section 4: Structure-Activity Relationship (SAR) Analysis

A crucial aspect of early-stage drug discovery is understanding the relationship between the chemical structure of a compound and its biological activity.[15] By systematically modifying the structure of the isopropylthiazole scaffold and observing the corresponding changes in biological activity, researchers can identify key structural features responsible for the desired therapeutic effect. This information is invaluable for designing more potent and selective analogs.

Key considerations for SAR analysis of isopropylthiazole derivatives include:

-

Position of the isopropyl group: Does its position on the thiazole ring influence activity?

-

Substituents on the thiazole ring: How do different functional groups at other positions on the ring affect biological activity?

-

Substituents on appended rings: If the isopropylthiazole is part of a larger molecular framework, what is the impact of modifications to other parts of the molecule?

Conclusion

The preliminary biological screening of isopropylthiazole derivatives is a critical step in the identification of new drug candidates. The assays outlined in this guide—MTT for anticancer activity, broth microdilution for antimicrobial activity, and DPPH for initial anti-inflammatory/antioxidant assessment—provide a robust and efficient framework for this initial evaluation. By employing these methods and carefully analyzing the resulting data, including preliminary SAR insights, researchers can prioritize the most promising compounds for further development.

References

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

-

Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin. (n.d.). An-Najah Repository. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules. Retrieved from [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel Isopropyl 2-thiazolopyrimidine-6-carboxylate Derivatives. (2018). Journal of the Korean Chemical Society. Retrieved from [Link]

-

Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. (2009). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2020). Molecules. Retrieved from [Link]

-

MIC (Broth Microdilution) Testing. (2020). YouTube. Retrieved from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules. Retrieved from [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2023). RSC Advances. Retrieved from [Link]

-

Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2011). Letters in Drug Design & Discovery. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Thiazole Derivatives. (2021). IntechOpen. Retrieved from [Link]

-

DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. (2019). Journal of Taibah University for Science. Retrieved from [Link]

-

Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2022). Baghdad Science Journal. Retrieved from [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. Retrieved from [Link]

-

Synthesis and anti-inflammatory activity of thiazole derivatives. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. Retrieved from [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2023). Scientific Reports. Retrieved from [Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). Molecules. Retrieved from [Link]

-

Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

-

Preparation and Biological Screening of Novel Heterocyclic Compounds. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

-

A Practical Guide to Antifungal Susceptibility Testing. (2019). Journal of Fungi. Retrieved from [Link]

Sources

- 1. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. youtube.com [youtube.com]

- 11. Broth Microdilution | MI [microbiology.mlsascp.com]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. marinebiology.pt [marinebiology.pt]

- 15. mdpi.com [mdpi.com]

Methodological & Application

The Synthetic Utility of 4-(Hydroxymethyl)-2-isopropylthiazole: A Comprehensive Guide for Organic Chemists

Introduction: Unveiling the Potential of a Versatile Thiazole Building Block

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery. Among the vast array of substituted thiazoles, 4-(Hydroxymethyl)-2-isopropylthiazole has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive hydroxymethyl group at the 4-position, coupled with the sterically influential isopropyl group at the 2-position, makes it a key intermediate in the synthesis of complex molecules, most notably the antiretroviral drug Ritonavir.[2]

This technical guide provides an in-depth exploration of the applications of 4-(Hydroxymethyl)-2-isopropylthiazole in organic synthesis. We will delve into its preparation and detail its subsequent transformations into key synthetic intermediates, providing field-proven insights and step-by-step protocols for researchers, scientists, and professionals in drug development.

Core Applications: A Gateway to Pharmaceutical Intermediates

The primary application of 4-(Hydroxymethyl)-2-isopropylthiazole lies in its role as a precursor to more complex intermediates in multi-step syntheses. The hydroxymethyl group serves as a versatile handle for a variety of chemical transformations, including oxidation, halogenation, and subsequent nucleophilic substitutions.

Oxidation to 2-Isopropylthiazole-4-carbaldehyde: Accessing a Key Aldehyde

The oxidation of the primary alcohol in 4-(Hydroxymethyl)-2-isopropylthiazole to the corresponding aldehyde, 2-isopropylthiazole-4-carbaldehyde, is a critical transformation. This aldehyde is a valuable intermediate for various carbon-carbon bond-forming reactions, such as Wittig reactions, aldol condensations, and reductive aminations, allowing for significant molecular elaboration.

Given the sensitivity of the thiazole ring to harsh oxidizing conditions, mild and chemoselective methods are paramount. Standard chromium-based reagents are often avoided to prevent over-oxidation and side reactions. Two highly effective and widely adopted methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[2][3]

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[3] It is highly effective for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The low temperature (-78 °C) is crucial to control the reactivity of the intermediate sulfonium salt and prevent side reactions. Triethylamine is used as a hindered base to facilitate the final elimination step.

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a mild and convenient alternative for the oxidation of primary alcohols.[2] The reaction proceeds at room temperature and is known for its high chemoselectivity and operational simplicity. The use of a buffer, such as sodium bicarbonate, can be beneficial to neutralize the acetic acid byproduct, which could be detrimental to acid-sensitive substrates.

Protocol 1: Swern Oxidation of 4-(Hydroxymethyl)-2-isopropylthiazole

Objective: To synthesize 2-isopropylthiazole-4-carbaldehyde via Swern oxidation.

Materials:

-

4-(Hydroxymethyl)-2-isopropylthiazole

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add anhydrous dichloromethane (DCM) and cool to -78 °C in a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.2 equivalents) to the cooled DCM, followed by the dropwise addition of anhydrous DMSO (2.2 equivalents) while maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

-

Add a solution of 4-(Hydroxymethyl)-2-isopropylthiazole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 30-45 minutes.

-

Add triethylamine (5.0 equivalents) dropwise to the mixture, which may become thick. Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.

-

Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-isopropylthiazole-4-carbaldehyde.

Quantitative Data:

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| Oxalyl Chloride | 1.2 eq | Activates DMSO |

| DMSO | 2.2 eq | Oxidizing agent |

| Triethylamine | 5.0 eq | Base for elimination |

| Temperature | -78 °C to RT | Critical for selectivity |

| Expected Yield | 85-95% |

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

Objective: To synthesize 2-isopropylthiazole-4-carbaldehyde using DMP.

Materials:

-

4-(Hydroxymethyl)-2-isopropylthiazole

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (optional, as a buffer)

Procedure:

-

To a round-bottom flask containing a solution of 4-(Hydroxymethyl)-2-isopropylthiazole (1.0 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion at room temperature.

-

If the substrate is acid-sensitive, sodium bicarbonate (2.0 equivalents) can be added as a buffer.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess DMP.

-

Stir vigorously until the solid dissolves. Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Quantitative Data:

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| Dess-Martin Periodinane | 1.1-1.5 eq | Mild oxidizing agent |

| Sodium Bicarbonate | 2.0 eq (optional) | Acid scavenger |

| Temperature | Room Temperature | Convenient reaction condition |

| Expected Yield | 90-98% |

Logical Workflow: Oxidation of 4-(Hydroxymethyl)-2-isopropylthiazole

Caption: Oxidation Pathways to 2-Isopropylthiazole-4-carbaldehyde.

Halogenation: Paving the Way for Nucleophilic Substitution

Conversion of the hydroxymethyl group to a halomethyl group, typically a chloromethyl group, transforms the functionality into an excellent electrophile. This opens the door to a wide range of nucleophilic substitution reactions, which are fundamental in the construction of more complex molecular architectures.

A common and effective method for this transformation is the use of thionyl chloride (SOCl₂).[4] The reaction proceeds readily and often in high yield.

-

Thionyl Chloride (SOCl₂): This reagent is highly effective for converting primary alcohols to the corresponding chlorides. The reaction mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the desired product with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts. This drives the reaction to completion. The reaction is typically performed in a non-polar aprotic solvent like dichloromethane.

Protocol 3: Synthesis of 4-(Chloromethyl)-2-isopropylthiazole

Objective: To convert 4-(Hydroxymethyl)-2-isopropylthiazole to 4-(Chloromethyl)-2-isopropylthiazole.

Materials:

-

4-(Hydroxymethyl)-2-isopropylthiazole

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Pyridine (optional, as an acid scavenger)

Procedure:

-

In a round-bottom flask, dissolve 4-(Hydroxymethyl)-2-isopropylthiazole (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the solution. A small amount of pyridine can be added to neutralize the HCl generated.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into ice-cold water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(Chloromethyl)-2-isopropylthiazole, which can often be used in the next step without further purification.

Quantitative Data:

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| Thionyl Chloride | 1.1-1.5 eq | Chlorinating agent |

| Temperature | 0 °C to RT | Controls reaction rate |

| Expected Yield | >95% |

Experimental Workflow: Halogenation and Subsequent Substitution

Caption: Synthetic route from alcohol to substituted products.

Nucleophilic Substitution: Building Complexity

The 4-(chloromethyl)-2-isopropylthiazole generated is a versatile electrophile for the introduction of various nucleophiles, including amines, alcohols, and thiols. A particularly important application is the reaction with methylamine to form 2-isopropyl-4-(methylaminomethyl)thiazole, a key intermediate in the synthesis of Ritonavir.[4]

Protocol 4: Synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole

Objective: To synthesize a key Ritonavir intermediate via nucleophilic substitution.

Materials:

-

4-(Chloromethyl)-2-isopropylthiazole

-

Aqueous methylamine solution (e.g., 40%)

-

Dichloromethane (DCM)

-

Isopropyl alcohol

Procedure:

-

In a flask, add 4-(Chloromethyl)-2-isopropylthiazole (1.0 equivalent) to an excess of aqueous methylamine solution.

-

Heat the reaction mixture to 50-60 °C and stir overnight.

-

After cooling to room temperature, add a mixture of DCM and isopropyl alcohol to facilitate phase separation.

-

Separate the organic layer, and extract the aqueous phase multiple times with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-isopropyl-4-(methylaminomethyl)thiazole.

Quantitative Data:

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| Aqueous Methylamine | Excess | Nucleophile and base |

| Temperature | 50-60 °C | Accelerates the reaction |

| Expected Yield | 70-85% |

Conclusion and Future Outlook

4-(Hydroxymethyl)-2-isopropylthiazole has proven to be an invaluable building block in organic synthesis, particularly in the pharmaceutical industry. Its straightforward preparation and the versatility of its hydroxymethyl group allow for the efficient construction of key intermediates for complex drug molecules like Ritonavir. The protocols detailed in this guide provide a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors. Future applications of this versatile thiazole derivative may extend to the synthesis of novel agrochemicals and materials, further highlighting its significance in modern organic chemistry.

References

- CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. ()

-

Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. ([Link])

-

Omura, K.; Swern, D. Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron1978 , 34 (11), 1651–1660. ([Link])

-

Ayati, A.; Emami, S.; Asadipour, A.; Shafiee, A.; Foroumadi, A. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. Eur. J. Med. Chem.2015 , 97, 699-718. ([Link])

Sources

- 1. A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

Application Notes and Protocols: 4-(Hydroxymethyl)-2-isopropylthiazole as a Key Pharmaceutical Intermediate

<_- a="">

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Thiazole Moiety in Antiviral Therapy

The thiazole ring is a privileged scaffold in medicinal chemistry, imparting unique electronic and conformational properties to bioactive molecules. Its presence is integral to a range of pharmaceuticals, from anticancer agents to antivirals. 4-(Hydroxymethyl)-2-isopropylthiazole, in particular, has emerged as a critical building block, most notably in the synthesis of the potent HIV-1 protease inhibitor, Ritonavir.[1] This guide provides an in-depth exploration of this intermediate, detailing its properties, synthesis, and application, with a specific focus on its role in the industrial production of Ritonavir. Understanding the nuances of its chemistry is paramount for process optimization, impurity profiling, and the development of next-generation therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 4-(Hydroxymethyl)-2-isopropylthiazole is fundamental to its effective use in multi-step syntheses.

| Property | Value | Reference |

| Molecular Formula | C7H11NOS | [2] |

| Molecular Weight | 157.23 g/mol | [2][3] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Solubility | Data not widely available, but likely soluble in common organic solvents | |

| Stability | Stable under recommended storage conditions (cool place) | [3] |

Handling and Storage:

Store in a cool, well-ventilated area, away from incompatible materials.[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[3]

Synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole

The synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While various proprietary methods exist, a general and illustrative pathway is outlined below.

Caption: Generalized synthetic pathway to 4-(Hydroxymethyl)-2-isopropylthiazole.

A common industrial route involves the initial formation of the 2-isopropylthiazole core, followed by functionalization at the 4-position.

Application in the Synthesis of Ritonavir

The primary and most significant application of 4-(Hydroxymethyl)-2-isopropylthiazole is as a key intermediate in the synthesis of Ritonavir.[4] Ritonavir is an antiretroviral medication used to treat HIV/AIDS and has also been used in combination with other drugs to treat COVID-19.[5]

The Role in Building the Ritonavir Side Chain

In the synthesis of Ritonavir, 4-(Hydroxymethyl)-2-isopropylthiazole is not directly incorporated. Instead, it serves as a precursor to a more complex side chain, N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]aminocarbonyl]-L-valine.[6][7] This side chain is then coupled with the core amine of the Ritonavir backbone.

The hydroxymethyl group is typically converted to a more reactive species, such as a chloromethyl group, to facilitate subsequent reactions.[4]

Caption: Role of 4-(Hydroxymethyl)-2-isopropylthiazole derivatives in Ritonavir synthesis.

Detailed Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and available reagents.

Protocol 1: Synthesis of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride

This protocol outlines the conversion of the hydroxymethyl group to a chloromethyl group, a key activation step.

Materials:

-

4-(Hydroxymethyl)-2-isopropylthiazole

-

Thionyl chloride (SOCl2)

-

Anhydrous dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve 4-(Hydroxymethyl)-2-isopropylthiazole (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel.

Causality: The use of thionyl chloride is a standard and effective method for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion. Performing the reaction at low temperatures helps to control the exothermicity and minimize side reactions.

Protocol 2: Synthesis of 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole

This step introduces the methylamino group, which is crucial for the final structure of the Ritonavir side chain.

Materials:

-

4-(Chloromethyl)-2-isopropylthiazole hydrochloride

-

Aqueous methylamine (excess)

-

Dichloromethane (DCM)

-

Sodium hydroxide solution

Procedure:

-

Dissolve 4-(Chloromethyl)-2-isopropylthiazole hydrochloride (1 equivalent) in DCM.

-

In a separate flask, cool an excess of aqueous methylamine solution to 0-5 °C.

-

Slowly add the solution of the chloro-compound to the cold methylamine solution with vigorous stirring.[4]

-

Allow the reaction to stir at room temperature for 1-2 hours.

-

Separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain the crude product.[4]

-

Further purification may be performed by distillation or chromatography if necessary.

Causality: The use of a large excess of methylamine serves two purposes: it acts as the nucleophile to displace the chloride and also as a base to neutralize the HCl generated during the reaction. The reaction is typically exothermic, so maintaining a low temperature during the addition is important for safety and to prevent side reactions.

Protocol 3: Coupling to form N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]aminocarbonyl]-L-valine

This is the final step in the synthesis of the key side chain for Ritonavir.

Materials:

-

2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole

-

An activated derivative of L-valine (e.g., L-valine N-carboxyanhydride or an ester)

-

A suitable coupling agent (e.g., DCC, EDC) if starting from the free acid

-

Anhydrous aprotic solvent (e.g., THF, DCM)

-

A non-nucleophilic base (e.g., DIPEA)

Procedure:

-

Dissolve 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole (1 equivalent) and the activated L-valine derivative (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere.

-

If using a coupling agent and the free acid of valine, pre-activate the valine according to standard peptide coupling procedures.

-

Add the non-nucleophilic base to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Work-up the reaction by filtering off any precipitated urea (if using a carbodiimide coupling agent) and washing the organic phase with dilute acid, then bicarbonate solution, and finally brine.

-

Dry the organic layer and concentrate to yield the crude product.